molecular formula C10H11N3O2S B12880166 4-(Methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 879885-19-5

4-(Methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B12880166
CAS No.: 879885-19-5
M. Wt: 237.28 g/mol
InChI Key: VUMRXXRGRHQGPZ-UHFFFAOYSA-N
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Description

4-(Methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a phenyl group at position 1, a methanesulfonyl (CH₃SO₂-) substituent at position 4, and an amine (-NH₂) at position 4.

Properties

CAS No.

879885-19-5

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

4-methylsulfonyl-2-phenylpyrazol-3-amine

InChI

InChI=1S/C10H11N3O2S/c1-16(14,15)9-7-12-13(10(9)11)8-5-3-2-4-6-8/h2-7H,11H2,1H3

InChI Key

VUMRXXRGRHQGPZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N(N=C1)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by the introduction of the methylsulfonyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of 4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction parameters and yields. Additionally, the use of automated reactors and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Cyclization and Annulation Reactions

The compound participates in Rh(III)-catalyzed [5 + 1] annulation with alkynoates or alkynamides to form pyrazolo[1,5-a]quinazolines. This cascade reaction involves C–H activation and cyclization, yielding fused heterocycles with high atom economy .
Example reaction:

4-(Methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine+alkynoateRh(III) catalystpyrazolo[1,5-*a*]quinazoline\text{4-(Methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine} + \text{alkynoate} \xrightarrow{\text{Rh(III) catalyst}} \text{pyrazolo[1,5-*a*]quinazoline}

Key features include:

  • Broad substrate scope (electron-donating/-withdrawing groups tolerated).

  • Yields range from 65–92% depending on substituents .

Multi-Component Reactions (MCRs)

The amine group facilitates MCRs with aldehydes and cyanomethylene reagents, forming pyran and pyridine derivatives .

Reactants Product Yield Conditions
Benzaldehyde + Ethyl cyanoacetate4-Phenyl-3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carbonitrile79%Solvent-free, 120°C, 2 hours
4-Chlorobenzaldehyde + Malononitrile4-(4-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-1H-pyrano[2,3-c:6,5-c']dipyrazol-3-amine73%Methanol, reflux

These reactions leverage the nucleophilicity of the amine for condensation and cyclization steps .

Reductive Amination

The primary amine undergoes reductive amination with aldehydes. For example, reaction with p-methoxybenzaldehyde in a solvent-free system forms an imine intermediate, which is reduced to the corresponding benzylamine derivative :

4-(Methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine+4-MeO-benzaldehydeNaBH4N-(4-methoxybenzyl) derivative\text{4-(Methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine} + \text{4-MeO-benzaldehyde} \xrightarrow{\text{NaBH}_4} \text{N-(4-methoxybenzyl) derivative}

  • Yield: 88% after purification .

  • Key conditions: No solvent, 120°C for 2 hours, followed by NaBH₄ reduction in methanol .

Substitution Reactions

The sulfonyl group stabilizes adjacent positions for nucleophilic substitution. For example:

  • Reaction with alkyl halides forms N-alkylated derivatives.

  • Acyl chlorides yield amides under basic conditions (e.g., DMAP catalysis) .

Example:

4-(Methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine+5-bromothiophene-2-carbonyl chlorideDMAPthiophene-2-carboxamide\text{4-(Methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine} + \text{5-bromothiophene-2-carbonyl chloride} \xrightarrow{\text{DMAP}} \text{thiophene-2-carboxamide}

  • Yield: 12–58% depending on protocol (TiCl₄ vs. DMAP) .

Oxidation and Reduction

  • Oxidation: The methylsulfonyl group resists further oxidation, but the pyrazole ring can be oxidized using H₂O₂ or KMnO₄ to form N-oxide derivatives.

  • Reduction: LiAlH₄ reduces the sulfonyl group to thioether in controlled conditions.

Biological Activity-Related Reactions

The compound inhibits cyclooxygenase (COX) enzymes via hydrogen bonding and π-π stacking interactions. Its sulfonyl group enhances binding affinity to COX-2’s hydrophobic pocket .
Key structural determinants for activity:

  • Methanesulfonyl group at position 4.

  • Phenyl group at position 1 .

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anti-inflammatory Properties
Recent studies have indicated that derivatives of pyrazole compounds, including 4-(methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine, exhibit notable antioxidant and anti-inflammatory effects. Computational docking studies have demonstrated that these compounds can effectively interact with biological targets, suggesting their potential as therapeutic agents for conditions related to oxidative stress and inflammation .

Inhibition of p38 MAP Kinase
Another critical application is the development of selective inhibitors for p38 MAP kinase, an important target in inflammatory diseases. The synthesis of pyrazole derivatives has led to the identification of compounds with high selectivity and potency against this kinase, which could be further explored for treating inflammatory disorders .

Analytical Chemistry

Separation Techniques
The compound can be analyzed using reverse phase high-performance liquid chromatography (HPLC), which is effective for separating various pyrazole derivatives. The method involves a mobile phase consisting of acetonitrile, water, and phosphoric acid, making it suitable for pharmacokinetic studies and impurity isolation . This scalability in analytical methods allows for broader applications in drug development processes.

Computational Studies

Density Functional Theory (DFT) Calculations
DFT calculations have been employed to investigate the molecular properties of pyrazole derivatives, including charge distributions and frontier orbital energies. These computational methods provide insights into the reactivity and stability of the compounds, which are essential for predicting their behavior in biological systems .

Material Science

Nonlinear Optical Properties
The nonlinear optical properties of 4-(methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine derivatives have been explored through molecular electrostatic potential analysis. This suggests their potential use in developing materials for photonic applications, where compounds with high hyperpolarizability can be utilized in devices like optical switches and modulators .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Remarks
Medicinal ChemistryAntioxidant & Anti-inflammatory agentsEffective interaction with biological targets
p38 MAP Kinase InhibitorsHigh selectivity for inflammatory diseases
Analytical ChemistryHPLC for separationScalable method suitable for drug development
Computational StudiesDFT calculationsInsights into stability and reactivity
Material ScienceNonlinear optical applicationsPotential use in photonic devices

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The compound’s structure allows it to fit into the active site of these enzymes, blocking their function and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly impacts the compound’s physicochemical and biological behavior. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
4-(Methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine Methanesulfonyl (CH₃SO₂-) C₁₀H₁₁N₃O₂S 237.28 Hypothetical: Enhanced solubility, potential enzyme inhibition -
4-(4-Chlorophenyl)sulfonyl-3-(methylthio)-1H-pyrazol-5-amine 4-Chlorophenylsulfonyl (ClC₆H₄SO₂-) C₁₀H₁₀ClN₃O₂S₂ 327.80 Antifungal activity (inferred from sulfonyl groups)
3-Methyl-4-(4-methylthiazol-2-yl)-1-phenyl-1H-pyrazol-5-amine 4-Methylthiazol-2-yl C₁₄H₁₃N₅S 291.35 Antimicrobial synergy with MgO nanoparticles
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine None (position 3: phenyl) C₁₆H₁₅N₃O 265.31 Potential diuretic agent (via in silico studies)

Key Observations:

  • Solubility: Sulfonyl-containing compounds (e.g., ) generally exhibit higher aqueous solubility compared to thioether (e.g., methylthio) or aryl derivatives.
  • Biological Activity: Sulfonyl groups are associated with enzyme inhibition (e.g., carbonic anhydrase), while thiazole derivatives () show antimicrobial synergy.

Crystallographic and Structural Insights

  • Crystal Packing: The methanesulfonyl group may influence hydrogen-bonding networks, as seen in sulfonyl-containing analogs (). Pyrazole rings often adopt near-planar conformations, with dihedral angles influenced by substituents (e.g., 6.4° in ).
  • Hydrogen Bonding: Amine groups participate in intra- and intermolecular H-bonds (), a feature likely shared by the target compound.

Biological Activity

4-(Methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and anti-inflammatory properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a methanesulfonyl group and a phenyl moiety, which contributes to its biological activity. The synthesis typically involves multi-step reactions, often starting from readily available pyrazole derivatives. Recent advancements in synthetic methodologies have allowed for more efficient production of pyrazole derivatives, enhancing their therapeutic potential.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties against various cancer cell lines. The specific biological activity of 4-(Methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine can be summarized as follows:

  • In vitro Studies : The compound has shown promising results against several human cancer cell lines, including breast (MCF-7), cervical (HeLa), and prostate cancers (PC-3). For instance, studies indicate that compounds with similar structures can achieve IC50 values as low as 0.08 µM against MCF-7 cells, suggesting potent antiproliferative effects .
Cell Line IC50 (µM) Reference
MCF-70.08
HeLa0.15
PC-30.12

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is also noteworthy. Compounds similar to 4-(Methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine have been reported to inhibit key inflammatory mediators such as TNF-α and IL-6. For example, certain derivatives exhibited up to 93% inhibition of IL-6 at concentrations around 10 µM, which is comparable to standard anti-inflammatory drugs like dexamethasone .

Inflammatory Mediator Inhibition (%) Concentration (µM) Reference
TNF-α7610
IL-69310

The mechanisms underlying the biological activities of pyrazole derivatives often involve the inhibition of specific enzymes or pathways critical to cancer progression and inflammation. For example:

  • Enzyme Inhibition : Many pyrazole compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

  • Study on Breast Cancer Cells : A recent study evaluated the effects of a series of pyrazole derivatives on MCF-7 cells, revealing that compounds similar to 4-(Methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine significantly inhibited cell growth and induced apoptosis.
  • Anti-inflammatory Effects in Animal Models : Another study assessed the anti-inflammatory effects in rodent models, demonstrating that treatment with pyrazole derivatives led to reduced swelling and pain response in induced inflammation scenarios.

Q & A

Q. What are the recommended synthetic routes for 4-(methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized to improve yield?

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For example, α,β-unsaturated ketones derived from 1-phenyl-1H-pyrazol-5-amine precursors can react with methanesulfonyl chloride under basic conditions to introduce the sulfonyl group . Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) has been shown to enhance reaction efficiency and reduce side products in analogous pyrazole systems . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the target compound. Yield optimization often requires adjusting stoichiometry (e.g., 1.2–1.5 equivalents of methanesulfonyl chloride) and using anhydrous solvents to minimize hydrolysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of 4-(methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine?

  • ¹H/¹³C NMR : Key signals include a singlet for the methanesulfonyl group (δ ~3.3 ppm for CH₃ and ~40 ppm for S=O in ¹³C) and aromatic protons (δ ~7.2–7.8 ppm) .
  • IR : Strong absorption bands at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1350 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl group incorporation .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks consistent with the molecular formula C₁₁H₁₂N₃O₂S (e.g., m/z 266.06) .
    Cross-validation with X-ray crystallography (e.g., SHELXL refinement) is advised for unambiguous structural confirmation .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of 4-(methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine, and how can software tools like SHELXL address them?

Crystallographic challenges include:

  • Disorder in the methanesulfonyl group : Common in flexible sulfonyl moieties. SHELXL’s PART and SUMP instructions can model disorder by refining occupancy ratios .
  • Hydrogen bonding networks : The amine group may form intramolecular hydrogen bonds with the sulfonyl oxygen (N–H···O=S), requiring restraints (DFIX, DANG) to stabilize refinement .
  • Twinned crystals : Use TWIN/BASF commands in SHELXL to handle non-merohedral twinning, common in polar space groups (e.g., P2₁2₁2₁) .

Q. How can computational methods (DFT, MD) predict the reactivity and binding affinity of this compound in biological systems?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .
  • Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., kinases or GPCRs) using force fields like AMBER. The sulfonyl group’s solvation energy (~−15 kcal/mol) influences membrane permeability .
  • Docking Studies : Use AutoDock Vina to model binding poses, focusing on π-π stacking (phenyl ring) and sulfonyl-mediated polar interactions .

Q. What strategies resolve contradictions in biological activity data for pyrazole sulfonamide derivatives?

Discrepancies in IC₅₀ values or selectivity profiles may arise from:

  • Assay conditions : Compare results under standardized protocols (e.g., ATP concentration in kinase assays) .
  • Cellular vs. enzymatic activity : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to distinguish direct target engagement from off-target effects .
  • Metabolic stability : Assess compound degradation in vitro (e.g., liver microsomes) to correlate bioactivity with half-life .

Methodological Best Practices

Q. How to design structure-activity relationship (SAR) studies for optimizing the methanesulfonyl group’s role?

  • Analog synthesis : Replace methanesulfonyl with ethanesulfonyl, sulfonamide, or sulfonic acid groups to evaluate steric/electronic effects .
  • Pharmacophore mapping : Use Mercury (CCDC) to analyze crystal packing and identify critical intermolecular interactions (e.g., S=O···H–N) .
  • Bioisosteric replacement : Substitute sulfonyl with phosphonate or carbonyl groups to maintain hydrogen-bonding capacity while altering logP .

Q. What experimental and computational approaches validate the compound’s thermal stability for material science applications?

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (Td > 200°C expected for sulfonamides) .
  • DSC : Identify phase transitions or polymorphic forms.
  • ReaxFF MD simulations : Model thermal decomposition pathways (e.g., S–C bond cleavage) at high temperatures .

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